16,17-Dehydro-21-hydroxy-prednisolone

Description

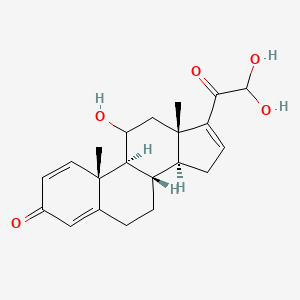

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H26O5 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S)-17-(2,2-dihydroxyacetyl)-11-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H26O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h6-9,13-14,16-17,19,23,25-26H,3-5,10H2,1-2H3/t13-,14-,16?,17+,20-,21-/m0/s1 |

InChI Key |

ZXKRFVYEBAKPSC-CXRSLXGXSA-N |

Isomeric SMILES |

C[C@]12CC([C@H]3[C@H]([C@@H]1CC=C2C(=O)C(O)O)CCC4=CC(=O)C=C[C@]34C)O |

Canonical SMILES |

CC12CC(C3C(C1CC=C2C(=O)C(O)O)CCC4=CC(=O)C=CC34C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 16,17 Dehydro 21 Hydroxy Prednisolone and Its Derivatives

Chemoenzymatic and Stereoselective Synthetic Pathways

Chemoenzymatic approaches combine the precision of biological catalysts with the versatility of chemical synthesis, enabling highly stereoselective modifications of the steroid scaffold.

Microbial Biotransformation for Steroid Hydroxylation and Dehydrogenation

Microbial systems are instrumental in performing regio- and stereospecific hydroxylations and dehydrogenations that are often challenging to achieve through conventional chemical means.

Arthrobacter simplex : This bacterium is widely utilized for its potent Δ¹-dehydrogenase activity, which is crucial for introducing a double bond between the C1 and C2 positions of the steroid A-ring. oup.comresearchgate.net This transformation converts hydrocortisone-type structures into their corresponding prednisolone (B192156) analogs. oup.com Studies have demonstrated the use of immobilized A. simplex cells for the efficient bioconversion of hydrocortisone (B1673445) to prednisolone. oup.comnih.gov The enzyme responsible for this transformation, 3-ketosteroid-Δ¹-dehydrogenase, has been a target for genetic engineering to enhance the biotransformation efficiency of industrial strains. researchgate.netnih.gov

Streptomyces roseochromogenes : This microorganism is known for its ability to introduce a hydroxyl group at the 16α-position of the steroid D-ring. nih.govrsc.org This hydroxylation is mediated by a cytochrome P450 multi-enzyme complex. nih.govrsc.org Research has focused on optimizing fermentation conditions to improve the yield of 16α-hydroxylated products. nih.gov The coupling of the dehydrogenation capabilities of Arthrobacter simplex with the hydroxylation activity of Streptomyces roseochromogenes has been explored to produce 16α-hydroxyprednisolone from hydrocortisone. nih.gov

Enzymatic Catalysis in Steroid Modification

Isolated enzymes offer a high degree of specificity for modifying steroid molecules. Recent advancements have focused on identifying and engineering enzymes for novel transformations. rsc.orgresearchgate.net

Hydroxylases : Cytochrome P450 monooxygenases (P450s) are a key class of enzymes used for the regio- and stereospecific hydroxylation of steroids. nih.govkopri.re.kr For instance, CYP154C3 from Streptomyces griseus has been identified as a steroid D-ring 16α-specific hydroxylase. nih.gov Protein engineering efforts have been directed at altering the selectivity of these enzymes to achieve hydroxylation at different positions. rsc.orgnih.gov

Dehydrogenases : 3-Ketosteroid-Δ¹-dehydrogenase from Arthrobacter simplex is a prime example of an enzyme used in industrial steroid synthesis. researchgate.net This enzyme is crucial for the production of prednisolone and its derivatives. nih.gov

Table 1: Microbial and Enzymatic Transformations

| Organism/Enzyme | Transformation | Substrate Example | Product Example |

|---|---|---|---|

| Arthrobacter simplex | Δ¹-Dehydrogenation | Hydrocortisone | Prednisolone |

| Streptomyces roseochromogenes | 16α-Hydroxylation | Hydrocortisone | 16α-Hydroxyhydrocortisone |

| CYP154C3 (S. griseus) | 16α-Hydroxylation | Testosterone | 16α-Hydroxytestosterone |

| Coupled A. simplex & S. roseochromogenes | Dehydrogenation & Hydroxylation | Hydrocortisone | 16α-Hydroxyprednisolone |

Strategic Chemical Derivatization and Analog Design

Chemical modifications are employed to systematically alter the structure of 16,17-Dehydro-21-hydroxy-prednisolone, leading to the generation of diverse analogs with tailored properties.

Introduction and Manipulation of Unsaturation at C16 and C17 Positions

The introduction of a double bond between the C16 and C17 positions is a key structural feature. Synthetic strategies often involve the elimination of a suitable leaving group from the C16 or C17 position. One approach involves the synthesis of 17-oxosteroids, which serve as versatile starting materials for creating unsaturation at the C16-C17 position. rug.nl For instance, a direct procedure for synthesizing 16,17-unsaturated glucocorticoids involves the reaction of a 9-fluoroprednisolone-21-acetate with bulky acid anhydrides, leading to diesters that undergo deacylation to form the desired olefin. nih.gov

Functionalization and Esterification of the C21 Hydroxyl Group

The C21 hydroxyl group is a primary site for modification to create prodrugs or alter the physicochemical properties of the steroid. nih.gov

Esterification : The C21 hydroxyl group can be readily esterified with various carboxylic acids to produce esters. uomustansiriyah.edu.iq For example, prednisolone can be oxidized to the corresponding aldehyde, which is then converted to a methyl ester. nih.gov This functionalization can influence the molecule's solubility and pharmacokinetic profile.

Synthesis of Ring-Fused Heterocyclic Steroids

The fusion of heterocyclic rings to the steroid nucleus, particularly at the D-ring, has been a productive area of research for generating novel chemical entities. nih.gov

Isoxazoline Derivatives : Isoxazoline-fused steroids can be synthesized through 1,3-dipolar cycloaddition reactions. mdpi.com For example, the reaction of a steroidal α,β-unsaturated ketone with a nitrile oxide can yield a D-ring fused isoxazoline. mdpi.commdpi.com

Oxime Derivatives : The introduction of an oxime group, typically at a keto position, is a common strategy in steroid chemistry. nih.govencyclopedia.pub Steroidal oximes are generally synthesized by the reaction of a ketone with hydroxylamine. mdpi.comresearchgate.netmdpi.com This modification can be a precursor for further heterocyclic ring formation.

Table 2: Chemical Derivatization Strategies

| Modification | Position(s) | Reagents/Conditions | Resulting Derivative |

|---|---|---|---|

| Dehydrohalogenation | C16, C17 | Base-mediated elimination | C16-C17 unsaturated steroid |

| Esterification | C21 | Carboxylic acid, DCC | C21-ester |

| 1,3-Dipolar Cycloaddition | C16, C17 | Nitrile oxide | D-ring fused isoxazoline |

| Oximation | C17 | Hydroxylamine | 17-oxime |

Molecular and Cellular Mechanisms of Action of 16,17 Dehydro 21 Hydroxy Prednisolone

Glucocorticoid Receptor Binding Characteristics and Ligand-Receptor Interactions

Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. nih.govmdpi.com In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70. mdpi.com

Modulation of Intracellular Signaling Pathways and Gene Expression

Once in the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. nih.govmdpi.com This interaction can either enhance or suppress gene transcription, a process known as transactivation and transrepression, respectively. nih.gov

Genomic Effects via Glucocorticoid Response Elements (GREs)

Through transactivation, the GR-dimer binds to positive GREs, recruiting coactivator proteins and the basal transcription machinery to increase the expression of anti-inflammatory genes. nih.gov Conversely, binding to negative GREs (nGREs) can lead to the repression of gene expression. researchgate.net The consensus sequence for a GRE is typically a palindromic sequence of two half-sites. nih.gov

Regulation of Pro-Inflammatory Transcription Factors (e.g., NF-κB, AP-1)

A major component of the anti-inflammatory action of glucocorticoids is their ability to repress the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.gov This transrepression can occur through several mechanisms:

Direct Protein-Protein Interaction: The activated GR can directly bind to and inhibit the function of NF-κB (specifically the p65 subunit) and AP-1 (the c-Jun/c-Fos dimer), preventing them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes like cytokines, chemokines, and adhesion molecules. nih.gov

Competition for Coactivators: The GR can compete with other transcription factors for limited pools of essential coactivator proteins, thereby indirectly inhibiting their activity. researchgate.net

Induction of Inhibitory Proteins: Glucocorticoids can increase the synthesis of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus. nih.gov

Upregulation of Anti-Inflammatory Mediators (e.g., Interleukin-10)

Glucocorticoids are known to promote the expression of potent anti-inflammatory mediators. drugbank.com One key example is Interleukin-10 (IL-10), a cytokine that plays a crucial role in suppressing inflammatory responses. nih.gov Studies have shown that glucocorticoids can up-regulate the production of IL-10 in monocytes at both the mRNA and protein levels. nih.govresearchgate.net This effect is believed to be mediated by the binding of the GR to a specific GRE in the IL-10 promoter region. nih.gov Increased levels of IL-10 can, in turn, inhibit the production of pro-inflammatory cytokines by other immune cells. nih.gov

Cellular Responses in Inflammatory and Immune Contexts (in vitro)

The molecular events described above translate into observable cellular responses in inflammatory and immune settings. While specific in vitro data for 16,17-Dehydro-21-hydroxy-prednisolone is limited, the effects of related glucocorticoids on inflammatory cells are well-documented.

Inhibition of Nitric Oxide Production in Macrophage Cell Lines

Macrophages are key players in the inflammatory response, and their activation leads to the production of various inflammatory mediators, including nitric oxide (NO). nih.gov High levels of NO, produced by the inducible nitric oxide synthase (iNOS), can contribute to tissue damage in chronic inflammatory conditions. Glucocorticoids have been shown to inhibit the production of NO in macrophage cell lines stimulated with inflammatory agents like lipopolysaccharide (LPS). nih.gov This inhibition is primarily achieved by repressing the expression of the iNOS gene, a process that is largely dependent on the inhibition of NF-κB. nih.gov

Effects on Leukocyte Migration and Apoptosis

Glucocorticoids are potent regulators of leukocyte movement and programmed cell death, which are critical processes in the inflammatory response. nih.gov While specific data for this compound is absent, the established actions of prednisolone (B192156) and other corticosteroids offer a framework for potential, though unconfirmed, effects.

Leukocyte Migration:

Corticosteroids are known to inhibit the migration of leukocytes from the bloodstream into tissues, a key step in inflammation. drugbank.com This is achieved through several mechanisms:

Downregulation of Adhesion Molecules: Glucocorticoids can suppress the expression of molecules on both leukocytes and endothelial cells that are essential for adhesion and transmigration. nih.gov

Inhibition of Chemokines and Cytokines: The production of various pro-inflammatory cytokines and chemokines, which act as chemoattractants for leukocytes, is significantly reduced by glucocorticoids. drugbank.comscienceopen.com

These actions collectively prevent the accumulation of leukocytes at sites of inflammation, thereby dampening the inflammatory cascade. medscape.com

Leukocyte Apoptosis:

Glucocorticoids have a significant impact on the survival of various leukocyte populations by inducing apoptosis. nih.gov This effect is particularly pronounced in lymphocytes and eosinophils. nih.gov The induction of apoptosis is a key mechanism for the immunosuppressive and anti-inflammatory effects of these compounds. waocp.orgresearchgate.net The process is generally mediated through the glucocorticoid receptor and involves the regulation of pro- and anti-apoptotic genes. researchgate.net For instance, prednisolone has been shown to induce apoptosis in lymphoid lineage cells. researchgate.net

The following table summarizes the general effects of glucocorticoids on different leukocyte populations, which may serve as a hypothetical framework in the absence of specific data for this compound.

| Leukocyte Type | Effect on Migration | Effect on Apoptosis |

| Neutrophils | Inhibition of migration to inflammatory sites. nih.gov | Inhibition of apoptosis, leading to a transient increase in circulating numbers. drugbank.com |

| Lymphocytes | Inhibition of migration and recirculation. nih.gov | Induction of apoptosis, leading to lymphopenia. nih.gov |

| Eosinophils | Inhibition of recruitment to tissues. nih.gov | Induction of apoptosis. nih.gov |

| Monocytes/Macrophages | Inhibition of migration and recruitment. medscape.com | Varied effects, can promote apoptosis in some contexts. nih.gov |

| Basophils | Inhibition of migration. | Promotion of apoptosis. nih.gov |

It is crucial to reiterate that the information presented is based on the well-established effects of the general class of glucocorticoids, primarily prednisolone. Dedicated research is required to ascertain whether this compound exerts similar, distinct, or negligible effects on leukocyte migration and apoptosis. Without such studies, its specific molecular and cellular mechanisms of action remain speculative.

Preclinical Pharmacological Efficacy and Potency Assessments

Comparative Studies of Receptor Binding Affinity Relative to Prednisolone (B192156)

No studies were found that directly compared the glucocorticoid receptor binding affinity of 16,17-Dehydro-21-hydroxy-prednisolone to that of its parent compound, prednisolone. Such studies are crucial in the early stages of drug discovery to predict the potential potency of a new steroid derivative. The affinity for the glucocorticoid receptor is a primary determinant of a corticosteroid's anti-inflammatory activity. Without this fundamental data, it is impossible to characterize the initial pharmacological profile of this compound.

In Vitro Anti-Inflammatory Activities in Cellular Models

There is a notable absence of published research detailing the in vitro anti-inflammatory effects of this compound. Standard cellular models used to assess the anti-inflammatory potential of novel compounds, such as assays measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes (e.g., COX-2), have not been reported for this specific molecule. This lack of in vitro data prevents any assessment of its cellular mechanism of action and intrinsic anti-inflammatory potency.

Pharmacological Evaluation in Non-Human Animal Models of Inflammation

Similarly, no in vivo studies in non-human animal models of inflammation featuring this compound have been published. Preclinical animal models, such as those involving carrageenan-induced paw edema, collagen-induced arthritis, or other models of acute and chronic inflammation, are essential for evaluating the efficacy and potential therapeutic utility of a new anti-inflammatory agent. The absence of such studies means that the in vivo pharmacological properties of this compound remain unknown.

Metabolic Pathways and Biotransformation of 16,17 Dehydro 21 Hydroxy Prednisolone in Model Systems

Identification and Characterization of Phase I and Phase II Metabolites

The metabolism of corticosteroids like prednisolone (B192156) results in a variety of metabolites. Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. For prednisolone, this includes hydroxylation and reduction of ketone groups. Following a single oral dose of prednisolone, at least 20 metabolites have been detected in human urine. nih.gov

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate renal excretion. clinpgx.org Most prednisolone metabolites are excreted in urine after being hydrolyzed with β-glucuronidase, indicating they are primarily present as glucuronide conjugates. nih.gov

Key identified metabolites for the closely related compound, prednisolone, include:

Prednisone (B1679067): Formed by the oxidation of the 11β-hydroxyl group. nih.govclinpgx.org

20α- and 20β-dihydroprednisolone: Resulting from the reduction of the C20-ketone. nih.govclinpgx.org

20α- and 20β-dihydroprednisone: Formed from the reduction of prednisone. nih.govclinpgx.org

6α- and 6β-hydroxyprednisolone: Products of hydroxylation reactions. nih.govclinpgx.org

Δ(6)-prednisolone: A dehydrated metabolite. nih.gov

Pentahydroxylated derivatives: Such as 6β,11β,17α,20,21-pentahydroxypregnan-1,4-diene-3-one. nih.gov

Given the structure of 16,17-Dehydro-21-hydroxy-prednisolone, it is plausible that it undergoes similar metabolic transformations, including reduction at the C20 position, hydroxylation at various positions on the steroid nucleus, and subsequent conjugation. The double bond at the 16,17 position may also be a target for enzymatic reactions, potentially leading to unique metabolites not seen with prednisolone.

Enzymatic Transformations: Hydroxylation, Reduction, and Conjugation

The biotransformation of corticosteroids is mediated by a host of enzymes, primarily located in the liver. These enzymes catalyze reactions that are crucial for both the activation/deactivation and elimination of the steroid.

Hydroxylation: This is a common Phase I reaction in steroid metabolism, often catalyzed by cytochrome P450 enzymes. mdpi.com For prednisolone, hydroxylation occurs at the 6β position, and to a lesser extent, the 6α position. nih.govclinpgx.org Microbial transformation studies have also demonstrated the potential for hydroxylation at other positions, such as 16α, to produce compounds like 16α-hydroxyprednisolone. nih.govresearchgate.net

Reduction: The reduction of ketone groups is another key metabolic pathway. The C20-ketone of prednisolone and prednisone is reduced to form 20α- and 20β-hydroxy metabolites. clinpgx.org This reaction can be catalyzed by reductases such as those from the AKR1C family. clinpgx.org Microbial systems, such as Streptomyces roseochromogenes, have also been shown to effectively convert prednisolone to its 20β-hydroxy derivative. researchgate.net

Conjugation: Phase II conjugation reactions, particularly glucuronidation, are essential for the detoxification and excretion of steroids. The enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) is the main enzyme responsible for the glucuronidation of prednisone. clinpgx.org These hydrophilic glucuronide conjugates are then eliminated from the body, primarily through the urine. clinpgx.org

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of endogenous and exogenous compounds, including steroids. mdpi.comfrontiersin.org

CYP3A4: This is a major CYP isoform in the human liver and is significantly involved in steroid metabolism. Prednisolone is known to induce the expression of CYP3A4. clinpgx.org This enzyme is responsible for the 6β-hydroxylation of prednisolone to form 6β-hydroxyprednisolone. clinpgx.org The inhibition of CYP3A4 leads to a significant decrease in the urinary output of this metabolite. clinpgx.org

21-hydroxylase (CYP21A2): This enzyme is critical in the biosynthesis of corticosteroids, where it hydroxylates progesterone (B1679170) and 17α-hydroxyprogesterone at the C-21 position to produce 11-deoxycorticosterone and 11-deoxycortisol, respectively. frontiersin.org Its primary role is in steroidogenesis rather than the catabolism of synthetic corticosteroids like prednisolone derivatives. For CYP21A2 to act, a 3-oxo group on the steroid is a strict requirement, while a 3-hydroxy group prevents hydroxylation at the C-21 position. frontiersin.org

CYP17A1: This enzyme exhibits both 17α-hydroxylase and 17,20-lyase activities, which are crucial for producing glucocorticoids and androgens. nih.govnih.gov It converts pregnenolone (B344588) and progesterone to their 17α-hydroxylated forms. mdpi.com While primarily involved in biosynthesis, the flexibility in its active site allows for some promiscuity, including 16α-hydroxylation of progesterone. nih.gov

Table 1: Key Enzymes in Corticosteroid Biotransformation

| Enzyme Family | Specific Enzyme | Key Reaction(s) | Substrate(s) (Example) | Product(s) (Example) |

| Cytochrome P450 | CYP3A4 | 6β-hydroxylation | Prednisolone | 6β-hydroxyprednisolone |

| Cytochrome P450 | CYP21A2 | 21-hydroxylation | 17α-hydroxyprogesterone | 11-deoxycortisol |

| Aldo-Keto Reductase | AKR1C Family (putative) | C20-ketone reduction | Prednisolone, Prednisone | 20α/β-dihydroprednisolone, 20α/β-dihydroprednisone |

| Hydroxysteroid Dehydrogenase | 11β-HSD | Oxidation/Reduction at C11 | Prednisolone, Prednisone | Prednisone, Prednisolone |

| UDP-glucuronosyltransferase | UGT2B7 | Glucuronidation | Prednisone | Prednisone-glucuronide |

The interconversion between the biologically active 11β-hydroxy form (prednisolone) and the 11-keto form (prednisone) is a critical aspect of their metabolism and activity. This reversible reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which exists in different isoforms. researchgate.net

Prednisone acts as a prodrug, being rapidly converted to the active prednisolone in the liver. researchgate.net The reverse reaction, the oxidation of prednisolone back to prednisone, occurs mainly in peripheral tissues like the colon and kidneys. clinpgx.orgnih.gov This dynamic equilibrium regulates the local and systemic concentrations of the active glucocorticoid. Studies using rabbit and human tissue preparations have shown that the rates of both the oxidation of prednisolone and the reduction of prednisone are influenced by the integrity of the tissue, with homogenized tissues showing enhanced conversion rates compared to tissue minces. nih.gov

Given that this compound possesses the same 11β-hydroxyl group as prednisolone, it is highly probable that it also undergoes a similar interconversion with a corresponding 11-keto analogue, catalyzed by 11β-HSD enzymes.

Excretion Profiles and Metabolite Quantification in Non-Human Biofluids

Studies on the excretion of prednisolone metabolites show that the majority are eliminated through urine. clinpgx.org Following a single oral administration in human volunteers, the maximum excretion rates for most metabolites were observed within the first 24 hours. nih.gov However, many of these metabolites remained detectable in urine for up to 6 days. nih.gov

Structure Activity Relationships Sar and Molecular Design Principles for 16,17 Dehydro 21 Hydroxy Prednisolone Analogues

Impact of the 16,17-Dehydro Moiety on Glucocorticoid Activity

The introduction of a double bond between carbons 16 and 17, creating the "16,17-dehydro" moiety, significantly influences the conformation of the D-ring of the steroid nucleus. This structural alteration flattens the D-ring, which can affect how the molecule fits into the ligand-binding pocket of the glucocorticoid receptor. While specific research on 16,17-Dehydro-21-hydroxy-prednisolone is limited, the principles of steroid-receptor interaction suggest that this modification would alter the binding affinity and stability of the ligand-receptor complex.

In contrast, substitutions at the C16 position, such as a 16α-methyl or 16β-methyl group, are known to enhance glucocorticoid activity while virtually eliminating mineralocorticoid (salt-retaining) activity. uomustansiriyah.edu.iq For example, the addition of a 16α-methyl group to form dexamethasone (B1670325) or a 16β-methyl group to form betamethasone (B1666872) results in compounds with significantly higher anti-inflammatory potency compared to prednisolone (B192156). These C16-alkyl groups are thought to improve the conformational fit of the steroid in the receptor pocket and may also protect the molecule from metabolic degradation. Similarly, forming a 16α, 17α-acetal, as seen in budesonide, can also markedly enhance topical anti-inflammatory potency. nih.gov

Significance of the C21-Hydroxyl Group for Pharmacological Efficacy

The hydroxyl group at the C21 position is a critical determinant of glucocorticoid activity. This functional group is essential for establishing a strong interaction with the glucocorticoid receptor. Structural studies of the GR ligand-binding domain show that the C21-hydroxyl group forms a key hydrogen bond with the side chain of the amino acid residue Threonine 739 (T739). nih.gov

This interaction helps to anchor the steroid's D-ring side chain securely within the binding pocket, contributing to the high-affinity binding required for receptor activation. nih.gov Modification or removal of the C21-hydroxyl group generally leads to a dramatic reduction or complete loss of glucocorticoid activity. Esterification of this hydroxyl group, however, can be used to create prodrugs with altered solubility or duration of action. uomustansiriyah.edu.iq For instance, creating more lipid-soluble esters can decrease the release rate from injection sites. uomustansiriyah.edu.iq

Influence of Remote Substituents (e.g., Halogenation, Alkylation) on Receptor Interactions

Halogenation: The introduction of a fluorine atom at the 9α-position is a common strategy to significantly boost glucocorticoid potency. This is exemplified by the difference between prednisolone and fludrocortisone. The 9α-fluoro group is highly electronegative, and this electron-withdrawing effect on the steroid's C-ring is thought to increase the acidity of the nearby 11β-hydroxyl group. This enhanced acidity strengthens the hydrogen bond between the 11β-hydroxyl and the asparagine 564 (N564) residue in the GR binding pocket, leading to higher binding affinity. nih.gov However, 9α-fluorination also tends to increase mineralocorticoid activity. uomustansiriyah.edu.iqnih.gov

Alkylation: The addition of a methyl group at the 6α-position, as in methylprednisolone (B1676475), can increase glucocorticoid potency and reduce mineralocorticoid activity compared to prednisolone. This substituent is believed to enhance the anti-inflammatory profile of the molecule.

The following table summarizes the effects of various key structural modifications on glucocorticoid activity, using common analogues as examples.

| Modification | Example Compound | Effect on Glucocorticoid Activity | Effect on Mineralocorticoid Activity |

| Δ¹,² double bond | Prednisolone | Increased | Decreased |

| 9α-Fluoro | Fludrocortisone | Greatly Increased | Greatly Increased |

| 6α-Methyl | Methylprednisolone | Increased | Decreased |

| 16α-Methyl | Dexamethasone | Significantly Increased | Eliminated |

| 16β-Methyl | Betamethasone | Significantly Increased | Eliminated |

| 16α-Hydroxyl | Triamcinolone | Increased | Eliminated |

Rational Design Strategies for Glucocorticoid Analogues

The development of new glucocorticoid analogues is increasingly guided by rational design strategies, which leverage detailed knowledge of the glucocorticoid receptor's structure and the mechanisms of steroid-receptor interaction. nih.govresearchgate.net The primary goals are to enhance therapeutic efficacy, improve the safety profile by dissociating desired anti-inflammatory effects from unwanted side effects, and optimize pharmacokinetic properties.

Key strategies include:

Structure-Based Design: Utilizing high-resolution crystal structures of the GR ligand-binding domain allows for the computational modeling and design of novel ligands that fit optimally within the binding pocket. nih.govnih.gov This approach helps in predicting how specific structural modifications will affect binding affinity and receptor conformation.

Targeting Dissociated Effects: A major goal is the development of "dissociated" glucocorticoids or Selective Glucocorticoid Receptor Agonists (SEGRAs). dovepress.com These compounds are designed to preferentially induce GR-mediated transrepression (the mechanism responsible for many anti-inflammatory effects) over transactivation (which is linked to many metabolic side effects). dovepress.com This involves creating ligands that induce a specific receptor conformation, altering its interaction with co-regulatory proteins.

Modifying the C17α Position: Research has shown that replacing the C17α-hydroxyl group with bulky, lipophilic ester groups can dramatically increase potency. nih.gov These groups can occupy a hydrophobic cavity within the receptor pocket, providing additional anchor points for high-affinity binding. This strategy led to the development of highly potent compounds like fluticasone (B1203827) propionate (B1217596) and mometasone (B142194) furoate. nih.govnih.gov

Improving Metabolic Stability and Selectivity: Modifications such as 16α-methylation not only enhance potency but also protect the steroid from metabolic inactivation, prolonging its duration of action. nih.gov The rational combination of substituents can fine-tune the balance between glucocorticoid and mineralocorticoid receptor activity, leading to more selective drugs.

By combining these strategies, medicinal chemists aim to develop new glucocorticoid therapies with an improved therapeutic index, offering greater benefits with fewer adverse effects. dovepress.comnih.gov

Advanced Analytical Methodologies for Characterization and Quantitation of Steroids

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Steroid Profiling and Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of steroids due to its superior sensitivity, specificity, and capacity for multiplexing. nih.govwaters.com This technique allows for the simultaneous quantification of a wide range of steroid hormones from small sample volumes, which is particularly advantageous in pediatric research or when sample availability is limited. nih.gov

LC-MS/MS methods are more specific than traditional immunoassays, which can be prone to cross-reactivity between structurally similar steroids, leading to overestimated concentrations. nih.govresearchgate.net For instance, in the context of monitoring 21-hydroxylase deficiency, LC-MS/MS provides a more accurate depiction of adrenal steroid levels by distinguishing between compounds like 17-hydroxyprogesterone (17OHP) and other precursors. nih.gov The development of robust extraction techniques, such as solid-phase extraction (SPE), coupled with advanced chromatography on reverse-phase columns, enables the separation of complex steroid mixtures prior to detection. nih.govnih.gov

In the realm of metabolite identification, LC-MS/MS is instrumental. The analysis of prednisolone (B192156) metabolism in human urine, for example, has led to the detection and characterization of numerous metabolites. upf.edu By analyzing the fragmentation patterns (product ion scans) and neutral losses in the mass spectrometer, researchers can deduce the structures of metabolic products. For example, common metabolic pathways for corticosteroids like prednisolone include hydroxylation (e.g., 6β-hydroxy-prednisolone), reduction of ketone groups (e.g., 20α/β-dihydro-prednisolone), and the formation of dehydro- (B1235302) and dihydro- derivatives. upf.edudrugbank.com These established metabolic pathways provide a framework for identifying potential metabolites of 16,17-Dehydro-21-hydroxy-prednisolone.

Table 1: Representative Prednisolone Metabolites Identified by LC-MS/MS This table is based on data from the analysis of prednisolone and its metabolites and is representative of the type of data obtained from such studies. upf.edu

Gas Chromatography-Mass Spectrometry (GC-MS) in Steroid Metabolism Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of steroids. It offers high resolution and is particularly effective for separating volatile and thermally stable compounds. However, for many corticosteroids, including polyoxygenated derivatives, their low volatility requires a chemical derivatization step to make them amenable to GC analysis. upf.edu This process, typically involving silylation or acetylation, increases the complexity of sample preparation.

Despite this limitation, GC-MS has been historically significant in steroid metabolism analysis and remains a valuable tool. It provides detailed structural information based on electron ionization (EI) fragmentation patterns, which are highly reproducible and allow for the creation of extensive spectral libraries for compound identification. The analysis of urinary steroid profiles by GC-MS can reveal enzymatic deficiencies in steroidogenic pathways. nih.gov For example, specific ratios of androgen and glucocorticoid metabolites can be used to diagnose conditions like congenital adrenal hyperplasia (CAH). nih.gov While LC-MS/MS is often preferred for complex glucocorticoid metabolites, GC-MS remains a cornerstone for the analysis of the broader steroid metabolome.

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

When novel steroid derivatives are synthesized or isolated, spectroscopic techniques are essential for the unambiguous elucidation of their structures. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are employed to map the connectivity of atoms within the steroid nucleus and its side chains. mdpi.comdoi.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 16α-hydroxyprednisolone This table presents selected data for a related compound to illustrate the type of information generated by NMR for structural elucidation. mdpi.com

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a steroid like prednisone (B1679067), for example, shows characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) groups, confirming the presence of key structural features. nist.gov This technique serves as a rapid and valuable method for verifying the functional groups in a newly synthesized or isolated steroid derivative.

Future Research Directions and Translational Applications of 16,17 Dehydro 21 Hydroxy Prednisolone

Exploration of Novel Analogues with Enhanced Selectivity or Potency

The primary goal in developing new corticosteroid analogues is to dissociate the desired anti-inflammatory effects from the numerous side effects associated with long-term use, such as muscle wasting, bone loss, and metabolic disturbances. scripps.edu Research in this area focuses on understanding the structure-activity relationships (SAR) that govern how modifications to the steroid scaffold affect its interaction with the glucocorticoid receptor (GR) and subsequent gene regulation. uomustansiriyah.edu.iqresearchgate.net

Key structural modifications that have historically enhanced anti-inflammatory potency include the introduction of a double bond between carbons 1 and 2 (as seen in prednisolone (B192156) compared to hydrocortisone) and the addition of a 6α-methyl group or 9α-fluoro group. uomustansiriyah.edu.iqnih.gov The 16-methyl group, for instance, is known to increase anti-inflammatory potency significantly while virtually eliminating unwanted mineralocorticoid activity. nih.gov

Future exploration for analogues of 16,17-Dehydro-21-hydroxy-prednisolone will likely involve:

Targeted Substitutions: Introducing novel chemical groups at various positions on the steroid nucleus to probe interactions within the GR's ligand-binding pocket. For example, the synthesis of pyrazole (B372694) ring derivatives has been explored to engage an expanded binding pocket of the receptor, potentially leading to more selective compounds. researchgate.net

"Antedrug" Concept: Designing active steroid derivatives that are rapidly metabolized into inactive, easily excretable forms upon entering systemic circulation. This approach aims to confine the drug's activity to the target site, thereby minimizing systemic side effects. nih.gov

Ligand Class Analysis: Utilizing advanced screening platforms and machine learning to test how subtle changes in a compound's structure affect a wide range of cellular processes. scripps.edu A recent study successfully used this approach to create 22 new compounds and identify two with potent anti-inflammatory action but with either muscle-sparing or mitochondria-building properties, demonstrating the potential for engineering highly specific glucocorticoids. scripps.edu

| Modification | Effect on Activity | Example Compound(s) |

|---|---|---|

| Δ1-double bond (C1=C2) | Increases anti-inflammatory potency, reduces salt retention. researchgate.netnih.gov | Prednisolone, Prednisone (B1679067) |

| 6α-Methyl group | Increases anti-inflammatory potency and duration of action. nih.gov | 6α-Methylprednisolone |

| 9α-Fluorination | Enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq | Fludrocortisone |

| 16α or 16β-Methyl group | Greatly increases anti-inflammatory activity while nearly eliminating mineralocorticoid activity. nih.gov | Dexamethasone (B1670325), Betamethasone (B1666872) |

Advancements in Biotechnological Production and Sustainable Synthesis Pathways

The industrial production of corticosteroids has historically relied on complex, multi-step chemical syntheses. davidmoore.org.uk However, there is a significant shift towards more sustainable and efficient methods, including biocatalysis (using enzymes or whole microorganisms) and streamlined chemical pathways. orientjchem.orgfrontiersin.org These "green chemistry" approaches offer advantages such as high specificity, milder reaction conditions, and reduced environmental impact. frontiersin.orgresearchfloor.org

Biotechnological Production: Microbial biotransformation is a cornerstone of modern steroid manufacturing. frontiersin.org Microorganisms possess enzymes that can perform highly specific chemical reactions, such as hydroxylations and dehydrogenations, at positions on the steroid molecule that are difficult to access with conventional chemistry. orientjchem.orgbohrium.com

Key Reactions: The synthesis of prednisolone and its derivatives often involves Δ1-dehydrogenation, a reaction efficiently catalyzed by bacteria like Pseudomonas oleovorans and Rhodococcus species. researchfloor.orgnih.gov Specific hydroxylations, such as at the 16α-position, are crucial for producing important intermediates and are achieved using fungi or bacteria. bohrium.com

Enzyme-Specific Platforms: Recent research has focused on isolating and engineering specific enzymes for steroid synthesis. For example, a steroid 21-hydroxylase (CsCYP21A) from a toad was successfully expressed in Pichia pastoris, creating a biocatalytic platform that efficiently converted 14 different steroid precursors into their 21-hydroxylated products. acs.orgacs.org This approach offers a sustainable alternative to chemical hydroxylation methods that often have low yields. researchgate.net

Chemoenzymatic Synthesis: This strategy combines the best of both worlds, using efficient chemical reactions to build a core structure and specific enzymatic steps to add functional groups. A recent chemoenzymatic strategy utilized a 3-ketosteroid 9α-hydroxylase (KSH) as a biocatalyst to achieve a key bond cleavage step in the synthesis of 9,10-secosteroids, demonstrating the power of integrating biocatalysis into complex synthetic routes. nih.gov

Sustainable Synthesis Pathways: Alongside biotechnology, chemical synthesis methods are also being refined to be more environmentally friendly and cost-effective.

Novel Starting Materials: The industry has moved from complex animal-derived precursors to abundant plant-based sterols (phytosterols) and sapogenins like diosgenin, which are bioconverted into key intermediates such as 9α-hydroxy androstenedione. frontiersin.orgvjs.ac.vn

"One-Pot" Reactions: These methods aim to reduce the number of steps, minimize waste, and lower costs by performing multiple reactions sequentially in a single reactor. A one-pot method for preparing prednisolone has been developed that uses safer raw materials and reduces the generation of waste. google.com

Improved Catalysts and Conditions: Research is ongoing to replace harsh chemical reagents with milder, more efficient catalysts. For instance, a method for synthesizing methylprednisolone (B1676475) propionate (B1217596) uses silica (B1680970) gel as a recyclable catalyst during a hydrolysis step, resulting in a high-purity product under mild conditions suitable for industrial scale-up. google.com Another patented method for 16α-hydroxyprednisolone starts from a different raw material to reduce reaction steps and production cycle time. google.com

Q & A

Basic Research Questions

Q. What are the key structural features of 16,17-Dehydro-21-hydroxy-prednisolone, and how do they influence its reactivity and bioactivity?

- Answer: The compound’s core structure includes a 1,4-diene-3,11,20-trione system, a 21-hydroxyl group, and a 16,17-dehydro bond. These features enhance glucocorticoid receptor binding and metabolic stability compared to non-dehydrogenated analogs. The 16,17-dehydro bond reduces susceptibility to enzymatic degradation, while the 21-hydroxyl group is critical for solubility and derivatization . Analytical techniques like NMR and X-ray crystallography (referencing SMILES/InChI data ) are essential to confirm stereochemistry and functional group positioning.

Q. What synthetic methodologies are validated for producing this compound?

- Answer: Synthesis typically involves microbial dehydrogenation of hydrocortisone derivatives or chemical bromination/dehydrohalogenation steps (e.g., dibromination at C2 and C4 followed by collidine-mediated elimination) . Modifications at C21 may require protection/deprotection strategies (e.g., acetylation) to preserve hydroxyl group integrity during synthesis . Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-oxidation or isomerization .

Q. Which analytical techniques are most robust for quantifying purity and stability in preclinical studies?

- Answer: Reverse-phase HPLC with UV detection (λ = 240–250 nm) is standard for quantifying corticosteroid derivatives. For stability studies, mass spectrometry (LC-MS) identifies degradation products (e.g., 17-desoxyprednisolone via hydroxyl loss ). Differential scanning calorimetry (DSC) monitors thermal stability, while FT-IR validates functional group retention .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity between this compound and its structural analogs?

- Answer: Contradictions often arise from variations in assay conditions (e.g., cell line receptor density, serum-free vs. serum-containing media). A systematic approach includes:

- Dose-response profiling across multiple models (e.g., murine macrophages vs. human PBMCs).

- Metabolic stability assays (e.g., liver microsomes) to compare half-life differences .

- Molecular docking studies to assess receptor-binding affinity shifts caused by 16,17-dehydro modifications .

- Cross-validate findings using in vivo models (e.g., inflammation assays in transgenic mice) .

Q. What experimental design considerations are critical for minimizing variability in glucocorticoid receptor (GR) binding assays?

- Answer: Follow NIH preclinical guidelines :

- Standardize cell lines (e.g., GR-transfected COS-7 cells) to control receptor expression levels.

- Include reference compounds (e.g., dexamethasone ) as internal controls.

- Account for nonspecific binding via parallel assays with GR antagonists (e.g., mifepristone).

- Statistical rigor: Use ≥3 biological replicates and ANOVA with post-hoc correction to address batch effects .

Q. How should conflicting data on metabolic pathways (e.g., hepatic vs. renal clearance) be resolved?

- Answer: Divergent results may stem from species-specific cytochrome P450 isoforms.

- Comparative metabolomics : Profile metabolites in human/rat hepatocytes using LC-HRMS .

- Knockout models : Utilize CRISPR-edited HepG2 cells lacking CYP3A4 to isolate primary pathways.

- Kinetic analysis : Calculate Michaelis-Menten parameters (Km, Vmax) for major enzymes .

Q. What strategies optimize the development of this compound derivatives with reduced off-target effects?

- Answer:

- Structure-activity relationship (SAR) studies : Modify C21 (e.g., esterification ) or introduce fluorine at C9 to enhance selectivity .

- Transcriptomic profiling : RNA-seq of treated tissues identifies unintended gene regulation.

- Crystallography : Resolve GR-ligand co-crystal structures to guide steric hindrance adjustments .

Methodological Resources

- Synthesis Protocols : Microbial dehydrogenation from hydrocortisone derivatives ; bromination-dehydrohalogenation steps .

- Analytical Workflows : LC-MS for degradation profiling ; DSC for thermal stability .

- Preclinical Standards : NIH guidelines for assay reproducibility ; FINER criteria for hypothesis evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.